Product packaging for Yuzurimine(Cat. No.:CAS No. 17819-76-0)

Yuzurimine

Cat. No.: B1675894
CAS No.: 17819-76-0
M. Wt: 487.6 g/mol
InChI Key: PCARXYHNISKVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yuzurimine is a structurally complex alkaloid isolated from plants of the genus Daphniphyllum . It was first isolated in 1966 and belongs to the this compound-type subfamily, which is the largest group within the Daphniphyllum alkaloids, known for their challenging, caged polycyclic architectures . The molecular formula of this compound is C 27 H 37 NO 7 , with a molecular weight of 487.59 g/mol . Its intricate hexacyclic scaffold contains multiple stereogenic centers, making it a formidable and long-standing target for synthetic organic chemists . The first asymmetric total synthesis of a this compound-type alkaloid was a landmark achievement, demonstrating advanced synthetic strategies such as a samarium(II)-mediated pinacol coupling and a ketene dithioacetal Prins reaction . As a reference standard, this compound is a vital compound for researchers exploring the chemical diversity and biosynthetic pathways of natural products . It serves as a key model system for developing novel synthetic methodologies and understanding the structure-activity relationships within the Daphniphyllum alkaloid family, which exhibits a range of biological properties . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37NO7 B1675894 Yuzurimine CAS No. 17819-76-0

Properties

CAS No.

17819-76-0

Molecular Formula

C27H37NO7

Molecular Weight

487.6 g/mol

IUPAC Name

methyl 17-acetyloxy-18-(acetyloxymethyl)-19-hydroxy-14-methyl-12-azahexacyclo[10.6.1.11,4.010,18.015,19.07,20]icos-7(20)-ene-3-carboxylate

InChI

InChI=1S/C27H37NO7/c1-14-11-28-12-18-7-5-17-6-8-19-20(24(31)33-4)10-26(23(17)19)25(18,13-34-15(2)29)22(35-16(3)30)9-21(14)27(26,28)32/h14,18-22,32H,5-13H2,1-4H3

InChI Key

PCARXYHNISKVGD-UHFFFAOYSA-N

SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C(CC1C62O)OC(=O)C)COC(=O)C)C(=O)OC

Canonical SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C(CC1C62O)OC(=O)C)COC(=O)C)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Macrodaphnidin;  YUZURIMINE;  NSC 299118;  NSC-299118;  NSC299118.

Origin of Product

United States

Structural Elucidation Methodologies of Yuzurimine Type Alkaloids

Advanced Spectroscopic Techniques in Structure Determination

The primary approach to elucidating the structures of novel yuzurimine-type alkaloids relies heavily on the comprehensive analysis of spectroscopic data. These techniques provide crucial information about the molecular formula, functional groups, connectivity of atoms, and relative spatial arrangement within the molecule researchgate.netresearchgate.netnih.govnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable in the structural determination of this compound-type alkaloids, providing detailed insights into the carbon-hydrogen framework and the relative positions of different nuclei researchgate.netresearchgate.netnih.govnih.govresearchgate.netoup.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

1D NMR (¹H and ¹³C NMR): Analysis of ¹H NMR spectra provides information on the types of protons, their chemical environments, and coupling patterns, which reveal adjacent protons oup.comd-nb.infomdpi.com. ¹³C NMR spectroscopy provides the chemical shifts for each carbon atom in the molecule, indicating the hybridization state and functional group proximity oup.comd-nb.infomdpi.com. The application of ¹³C NMR spectra has been highlighted as playing an important role in the structural elucidation of this compound-type alkaloids like this compound-C oup.comoup.com.

2D NMR Techniques: A range of 2D NMR experiments are critical for establishing the connectivity and spatial relationships within these complex molecules.

¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing spin systems d-nb.infomdpi.com.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbons they are directly attached to d-nb.infomdpi.com.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, allowing for the identification of quaternary carbons and the connection of different structural fragments d-nb.infomdpi.com.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule d-nb.infomdpi.com.

Detailed analysis of chemical shifts and coupling constants from these experiments allows researchers to piece together the complex polycyclic structures characteristic of the this compound type oup.comd-nb.infomdpi.com. Comparison of NMR data with that of known alkaloids is also a common strategy for identifying related compounds and confirming structural assignments researchgate.netoup.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRESIMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound-type alkaloids researchgate.netresearchgate.netnih.govresearchgate.netd-nb.infomdpi.com. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula researchgate.netd-nb.infomdpi.com.

The fragmentation patterns observed in MS experiments can also provide clues about the substructures present in the molecule researchgate.net. This information complements the NMR data, aiding in the assembly of the complete structure.

X-ray Diffraction Analysis

For crystalline this compound-type alkaloids, single-crystal X-ray diffraction analysis provides the most definitive method for determining the solid-state structure, including the connectivity of atoms, bond lengths, bond angles, and crucially, the relative and sometimes absolute configuration researchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.netglobalauthorid.commdpi.comacs.org. This technique is often used to confirm structures initially proposed based on spectroscopic data nih.govnih.govacs.org. The unambiguous structural determination by X-ray diffraction is particularly important for novel skeletons or compounds where spectroscopic data alone may not be sufficient for a complete assignment.

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

While X-ray diffraction can provide absolute configuration if the crystal contains a heavy atom or by using anomalous dispersion, Electronic Circular Dichroism (ECD) calculations are frequently employed to determine the absolute configuration of this compound-type alkaloids, especially when suitable crystals for X-ray analysis are not available researchgate.netresearchgate.netglobalauthorid.comrsc.org. This method involves calculating the theoretical ECD spectra for possible enantiomers of a compound and comparing them to the experimentally obtained ECD spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration rsc.org.

Stereochemical Assignment Strategies

Assigning the correct stereochemistry is a critical aspect of this compound-type alkaloid structure elucidation due to the presence of multiple chiral centers and complex ring systems researchgate.netnih.gov. A combination of spectroscopic and computational methods is typically employed.

NMR Spectroscopy: NOESY experiments are a primary tool for determining relative stereochemistry by identifying protons that are close in space d-nb.infomdpi.com. Analysis of coupling constants in ¹H NMR spectra can also provide information about the dihedral angles between protons, aiding in the determination of relative configurations across bonds.

X-ray Diffraction: As mentioned earlier, single-crystal X-ray diffraction provides unambiguous relative and absolute stereochemical assignments in the solid state researchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.netglobalauthorid.commdpi.comacs.org.

ECD Calculations: ECD calculations are a powerful method for determining the absolute configuration by comparing experimental and theoretical spectra researchgate.netresearchgate.netglobalauthorid.comrsc.org.

Comparison with Known Compounds: Comparing the spectroscopic data (especially NMR and ECD) with that of known this compound-type alkaloids with established stereochemistry can help in assigning the stereochemistry of new, related compounds researchgate.netrsc.org.

Modified Mosher Method: While not exclusively for this compound-type alkaloids, the modified Mosher method is a technique used to determine the absolute configuration of secondary alcohols by forming diastereomeric esters and analyzing their NMR spectra. Its mention in the context of related alkaloids suggests its potential application or use in the broader Daphniphyllum alkaloid family .

The synergistic application of these advanced techniques is essential for the complete and accurate structural and stereochemical characterization of the complex this compound-type alkaloids.

Total Synthesis and Synthetic Methodologies of Yuzurimine Type Alkaloids

Challenges in Total Synthesis of Yuzurimine-Type Alkaloids

The total synthesis of this compound-type alkaloids presents formidable challenges to organic chemists. Despite extensive synthetic studies towards this intriguing family, achieving the total synthesis of any this compound-type alkaloid remained an unmet goal for over 50 years until recently. The inherent complexity of their caged polycyclic architectures is a primary difficulty. These structures often contain a dense arrangement of continuous stereogenic centers and challenging functional group patterns, including tetrasubstituted alkene moieties. Specific synthetic operations, such as certain Nazarov-type cyclizations and the selective reduction of amide groups in the presence of ketones, have been noted as particularly challenging in the context of synthesizing complex alkaloid structures, which is relevant to the this compound type. The construction of the specific ring systems and the precise control of stereochemistry throughout the synthesis are critical hurdles.

Strategic Approaches for Constructing Complex Polycyclic Skeletons

Owing to their structural complexity, the synthesis of this compound-type alkaloids necessitates the development of sophisticated strategic approaches for constructing their complex polycyclic skeletons. Researchers have employed various strategies, often involving the construction of key cyclic or polycyclic intermediates that are subsequently elaborated into the final caged structures. Cascade reactions have proven to be a particularly useful method for efficiently assembling these complex polycyclic frameworks. Approaches often commence from simpler starting materials, including chiral synthons, and build complexity through a series of controlled transformations. Key strategies highlighted in successful approaches include ring expansion, palladium-catalyzed hydroformylation, samarium(II)-mediated pinacol (B44631) coupling, and innovative cascade sequences like the Swern oxidation/ketene (B1206846) dithioacetal Prins reaction. The construction of the characteristic [6-7-5-5] tetracarbocyclic core framework fused with an indolizidine unit is a central theme in many synthetic endeavors towards this class of alkaloids.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis plays a crucial role in planning the synthetic route to complex this compound-type alkaloids by breaking down the target molecule into simpler, readily available precursors. In the case of the first enantioselective total synthesis of (+)-caldaphnidine J, a representative this compound-type alkaloid, the retrosynthetic analysis involved key disconnections that suggested the assembly of the molecule from advanced intermediates. Notable disconnections included those that would be addressed by a Ni(0)-mediated reductive coupling reaction, a ketene dithioacetal Prins reaction to form the cyclopentene (B43876) moiety, an enyne acetal (B89532) Nazarov carbocyclization, and a ring cleavage strategy. Another retrosynthetic strategy for constructing the [6-7-5-5] tetracarbocyclic core of this compound-type alkaloids has involved a samarium-mediated domino cyclization of an α,β-unsaturated ester and an aldehyde. For the synthesis of the tetracyclic core of daphnilactone B-type and this compound-type alkaloids, a retrosynthetic approach focused on forming the pyrrolidine (B122466) ring via a stabilized azomethine ylide (3+2) cycloaddition.

Cascade Reactions and Multistep Transformations

Cascade reactions, which involve a sequence of two or more reactions that occur without isolation of intermediates, are powerful tools for the rapid construction of the complex polycyclic skeletons found in this compound-type alkaloids. One approach to synthesizing the core ring system of this compound-type natural products has utilized a cascade sequence involving condensation, cyclization, and intramolecular dipolar cycloaddition chemistry, starting from substituted 4-chlorobutanals. Another strategy for constructing the [7-5-5] tricyclic core of certain Daphniphyllum alkaloids, relevant to the this compound type due to shared structural features, employed a cationic cascade reaction involving the electrocyclic reaction of a pentadienyl cation and the intramolecular interception of the resulting cyclopentenyl cation. A key feature in the total synthesis of (+)-caldaphnidine J is the implementation of several crucial cascade and multistep transformations.

Palladium-catalyzed regioselective hydroformylation is a significant transformation employed in the synthesis of this compound-type alkaloids. This reaction involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, typically an alkene, to form an aldehyde. In the context of (+)-caldaphnidine J synthesis, a highly regioselective Pd-catalyzed hydroformylation was utilized to install a critical aldehyde motif in an advanced intermediate. This reaction proceeded with high regioselectivity, with no branched side products detected in one reported instance. Palladium catalysis is widely recognized for its utility in various carbonylation reactions, including hydroformylation, and has been applied in the synthesis of various alkaloids.

Samarium(II)-mediated pinacol coupling is another pivotal reaction employed in the synthesis of this compound-type alkaloids, particularly for the construction of challenging cyclic systems. This reaction typically involves the reductive coupling of two carbonyl groups (aldehydes or ketones) to form a 1,2-diol (a pinacol). In the total synthesis of (+)-caldaphnidine J, a samarium(II)-mediated pinacol coupling was instrumental in constructing a challenging 7/5 bicyclic system. This method has proven effective for forming bicyclic ring systems and has been applied in the synthesis of other complex molecules, including other alkaloid types. Samarium diiodide (SmI2), also known as Kagan's reagent, is a powerful and selective reducing agent often used for these types of reductive coupling reactions.

A notable one-pot transformation utilized in the synthesis of (+)-caldaphnidine J is the Swern oxidation/ketene dithioacetal Prins reaction cascade. This sequence involves the oxidation of a secondary alcohol using modified Swern conditions, followed by an in situ Prins reaction involving a ketene dithioacetal. This cascade was crucial for constructing the cyclopentene moiety within the complex framework of (+)-caldaphnidine J. The discovery of this specific one-pot reaction was, in one instance, the result of an unexpected outcome during the oxidation of a secondary hydroxyl group, highlighting the exploratory nature of complex natural product synthesis. The reaction conditions (e.g., TFAA/DMSO for Swern oxidation) played a critical role in initiating this cascade.

Intramolecular Diels-Alder Reactions for Ring System Construction

Intramolecular Diels-Alder (IMDA) reactions have been employed as a strategy for constructing complex ring systems found in Daphniphyllum alkaloids, including those related to the this compound type. This approach involves a single molecule containing both a diene and a dienophile reacting to form a new cyclic system. For instance, an intramolecular Diels-Alder reaction has been utilized to efficiently install the compact tetracyclic [6-7-5-5] skeleton in the synthesis of daphgraciline, another this compound-type alkaloid. acs.org This reaction is often followed by rearrangement steps, such as a benzilic acid-type rearrangement, to achieve the desired scaffold. acs.org Another study on the synthesis of calyciphylline A-type alkaloids, which share some structural complexity with this compound types, also utilized an intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) as a key step for constructing a highly diastereoselective ring system. acs.org While direct application to the complete this compound skeleton is complex, IMDA reactions provide a powerful tool for assembling some of the fused ring systems present in this alkaloid family.

Cascade Condensation, Cyclization, and Intramolecular Dipolar Cycloaddition Chemistry

Cascade reactions, particularly sequences involving condensation, cyclization, and intramolecular dipolar cycloaddition, have proven effective for constructing the core ring system of this compound-type alkaloids. researchgate.netacs.orgacs.orgnih.govnih.govcapes.gov.br Coldham and coworkers reported the first synthesis of the core ring system using a cascade of condensation, cyclization, and intramolecular dipolar cycloaddition reactions. thieme-connect.comresearchgate.net This approach typically involves the addition of hydroxylamine (B1172632) to substituted 4-chlorobutanals, generating intermediate nitrones. researchgate.netacs.orgacs.orgnih.gov These nitrones then undergo tandem cyclization, displacing the chloride leaving group, followed by intramolecular dipolar cycloaddition with an alkene dipolarophile. researchgate.netacs.org This sequence can stereoselectively yield tricyclic products containing a fused isoxazolidine, which can then be transformed into amino alcohols and subsequently into 1,3-oxazines, representing the tetracyclic core of alkaloids like daphcalycic acid and daphcalycine. researchgate.netacs.orgacs.orgnih.gov This cascade strategy has also been successfully applied to the synthesis of bridged tricyclic compounds related to this compound B. thieme-connect.comresearchgate.netnih.govcapes.gov.br The stereoselectivity of the cycloaddition step is noted, often leading to a single stereoisomer of the tricyclic product. acs.org

Ring Expansion Strategies

Ring expansion strategies have been explored in the context of synthesizing complex ring systems found in Daphniphyllum alkaloids, although specific details regarding their application directly to the this compound skeleton are less prominent in the provided search results. However, related studies on other Daphniphyllum alkaloid types, such as calyciphylline A, have utilized ring-expansion/aromatization/aldol cascades to construct complex moieties like the tetrasubstituted benzene (B151609) ring. researchgate.net While not explicitly detailed for this compound itself in the provided snippets, ring expansion is a general synthetic manipulation that could potentially be applied to access the specific ring sizes and fusions present in the this compound framework.

Radical Cyclization Approaches

Radical cyclization approaches have been investigated for the synthesis of nitrogen-containing heterocycles and core structures found in this compound-type alkaloids. unirioja.esnih.gov For instance, 5-endo-trig radical cyclizations of alkynes or methylhaloacetamides have been used to synthesize cis-3-methyloctahydroindoles, a structural motif present in this compound-type alkaloids. unirioja.es While some radical cyclization processes in these studies revealed unexpected reaction pathways, they highlight the potential of radical chemistry in constructing the intricate ring systems. unirioja.es Another example in the synthesis of calyciphylline A-type alkaloids (structurally related to this compound types) involved a 6-exo radical cyclization of a trichloroacetamide. unirioja.es Furthermore, a radical cyclization cascade strategy was employed in the total synthesis of a bukittinggine-type alkaloid, demonstrating the utility of such approaches for constructing caged structures. nih.gov

Organometallic Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations

Organometallic catalysis plays a crucial role in the formation of carbon-carbon and carbon-nitrogen bonds during the synthesis of this compound-type alkaloids. Palladium-catalyzed reactions are frequently utilized. For example, a highly regioselective Pd-catalyzed hydroformylation is a key transformation in the enantioselective total synthesis of (+)-caldaphnidine J, a this compound-type alkaloid. dntb.gov.uanih.govresearchgate.netrepec.orgrepec.orgresearchgate.net Samarium(II)-mediated reactions, such as the pinacol coupling, are also employed, contributing to the construction of key carbon frameworks and stereocenters. dntb.gov.uanih.govresearchgate.netrepec.orgrepec.orgresearchgate.net Other organometallic approaches in related Daphniphyllum alkaloid synthesis include Pd-catalyzed enolate β-vinylation thieme-connect.com and intramolecular Heck reactions to assemble pivotal nitrogen-containing bicyclic systems. nih.gov These catalytic methods offer control over regioselectivity and stereoselectivity, which are essential for the efficient construction of the complex this compound skeleton.

Enantioselective Synthesis Methodologies

Achieving enantioselectivity is a critical aspect of this compound-type alkaloid synthesis due to their presence as single enantiomers in nature. The first enantioselective total synthesis of a this compound-type alkaloid, (+)-caldaphnidine J, was reported in 2020. springernature.comdntb.gov.uanih.govresearchgate.netrepec.orgrepec.orgresearchgate.net This synthesis involved key enantioselective transformations, including a highly regioselective Pd-catalyzed hydroformylation and a samarium(II)-mediated pinacol coupling. dntb.gov.uanih.govresearchgate.netrepec.orgrepec.orgresearchgate.net These methods allow for the controlled introduction of chirality into the molecule. While the provided information highlights this specific achievement, the broader field of enantioselective synthesis of Daphniphyllum alkaloids involves various strategies aimed at controlling stereochemistry, such as asymmetric cycloadditions and catalyzed reactions with chiral ligands.

Synthesis of Core Ring Systems and Heterocyclic Segments

The synthesis of the core ring systems and heterocyclic segments is fundamental to the total synthesis of this compound-type alkaloids. As discussed earlier, cascade reactions involving condensation, cyclization, and intramolecular dipolar cycloaddition have been successfully applied to construct the core tricyclic system, including the spirocyclic cyclohexane (B81311) and cyclopentane (B165970) rings, and convert it to the tetracyclic core containing a 1,3-oxazine ring, characteristic of some this compound types like daphcalycic acid and daphcalycine. researchgate.netacs.orgacs.orgnih.gov The heterocyclic portions, such as the E and F rings found in deoxythis compound and macrodaphnine, have been synthesized using strategies like stereoselective hydroboration-oxidation, intramolecular Mitsunobu reactions, and intramolecular SN2 reactions. researchgate.net Efforts have also focused on constructing specific all-carbon ring systems present in related Daphniphyllum alkaloids, such as the 7/5/6/5 tetracyclic core of logeracemin A, using methods like alkyl tethering and reduction. mdpi.com The diverse strategies employed underscore the complexity and the need for tailored approaches to assemble the unique structural features of this compound-type alkaloids.

Research on Yuzurimine Derivatives and Analogues

Structural Modification and Derivatization Studies

Structural modification and derivatization studies of yuzurimine and its analogues are crucial for exploring their chemical space and potentially identifying compounds with altered or enhanced properties. While specific detailed examples of derivatization studies on this compound itself are not extensively detailed in the provided search results, the isolation of numerous this compound-type alkaloids with variations in their structures highlights the natural diversity within this subfamily researchgate.netnih.govspringernature.comdntb.gov.ua. This natural variation provides a basis for understanding how structural differences impact their characteristics. For instance, new this compound-type alkaloids like yunnandaphnines A-E have been isolated, along with known analogues such as macrodaphniphyllamine and calycinine A, indicating ongoing efforts to identify and characterize these compounds capes.gov.br. The complexity of these structures, featuring polycyclic condensed ring systems, presents significant challenges and opportunities for synthetic modifications nii.ac.jp.

Total Synthesis of Specific this compound-Type Alkaloid Subfamilies

The total synthesis of this compound-type alkaloids is a significant area of research due to their structural complexity and the potential for discovering new synthetic methodologies. Despite extensive efforts, the total synthesis of many this compound-type alkaloids remains a formidable challenge researchgate.netnih.govspringernature.comdntb.gov.uaresearchgate.net. However, notable progress has been made in synthesizing specific members and their core structures.

Caldaphnidine J and its Enantioselective Total Synthesis

The enantioselective total synthesis of (+)-caldaphnidine J, a highly complex this compound-type alkaloid, represents a significant achievement in this field researchgate.netnih.govspringernature.comresearchgate.netresearchgate.net. This synthesis was accomplished by Xu's group in 2020 researchgate.netresearchgate.netmdpi.com. Key transformations employed in this synthesis include a highly regioselective Pd-catalyzed hydroformylation, a samarium(II)-mediated pinacol (B44631) coupling to construct the critical 7/5 bicyclic system, and a novel one-pot Swern oxidation/ketene (B1206846) dithioacetal Prins reaction researchgate.netnih.govspringernature.comresearchgate.net. This successful synthesis has paved the way for accessing other this compound-type alkaloids and related natural products researchgate.netnih.govresearchgate.net.

Deoxythis compound and Macrodaphnine Related Syntheses

Studies towards the synthesis of deoxythis compound and macrodaphnine, other this compound-type alkaloids, have focused on the stereoselective construction of their heterocyclic portions researchgate.netstuba.sk. Sakakura's group reported the synthesis of the heterocyclic segments found in deoxythis compound and macrodaphnine in 2019 mdpi.com. Key steps in this approach included a stereoselective hydroboration-oxidation reaction to install the C20 methyl group, an intramolecular Mitsunobu reaction to construct the E-ring, and an intramolecular SN2 reaction to build the F-ring researchgate.net.

Studies Towards Putative this compound-Type Alkaloids (e.g., C14-epi-deoxycalyciphylline H)

Research also extends to the synthesis of putative this compound-type alkaloids, such as C14-epi-deoxycalyciphylline H mdpi.comsemanticscholar.orgacs.orgccspublishing.org.cn. Xu's group reported the total synthesis of this compound mdpi.comsemanticscholar.orgacs.org. The synthesis involved oxidizing a primary hydroxyl group to an aldehyde using a Dess-Martin reaction, followed by a Prins reaction to form alcohol motifs mdpi.com.

Impact of Structural Variations on Research Trajectories

The significant structural variations observed among this compound-type alkaloids and other Daphniphyllum alkaloids have a profound impact on research trajectories. The diverse and often caged polycyclic architectures present ongoing synthetic challenges, driving the development of novel synthetic methodologies and strategies springernature.comnih.govresearchgate.net. The isolation of new alkaloids with unprecedented skeletons contributes to the expanding structural diversity, continuously providing new targets for total synthesis and biogenetic studies researchgate.netd-nb.info. The complexity necessitates innovative approaches for constructing specific ring systems and achieving stereochemical control nii.ac.jpnih.govmdpi.com. For instance, the construction of the [6–7–5–5] tetracarbocyclic core, characteristic of this compound-type alkaloids, has been a focus, utilizing reactions like intramolecular Wittig reactions and Sm-mediated cyclizations nii.ac.jp. The challenging nature of these structures, coupled with their potential biological activities, ensures continued research into their isolation, structural elucidation, and synthesis springernature.comnih.govd-nb.info.

Mechanistic Investigations of Yuzurimine Type Alkaloids Biological Interactions

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms of action for many Yuzurimine-type alkaloids are still under active investigation. However, studies have begun to shed light on the cellular pathways they can influence. For instance, certain Daphniphyllum alkaloids, including some evaluated in cellular models, have demonstrated significant inhibitory activity on NF-κB transcriptional activation. researchgate.netresearchgate.netrsc.orgrsc.org The NF-κB pathway plays a critical role in regulating genes involved in inflammation, immune responses, and cell survival, suggesting a potential anti-inflammatory or immunomodulatory mechanism.

Another pathway shown to be affected by Daphniphyllum alkaloids is the TGF-β/SMAD pathway. Specific compounds have exhibited significant inhibitory activity on this pathway in HepG2 cells. researchgate.netresearchgate.netrsc.orgrsc.org The TGF-β signaling pathway is involved in various cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production, and its dysregulation is implicated in fibrosis and cancer.

Furthermore, some Daphniphyllum alkaloid compounds have been observed to induce autophagic puncta and mediate LC3-II conversion in HEK293 cells, indicating an impact on cellular autophagy. researchgate.netresearchgate.netrsc.orgrsc.org Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, playing a complex role in various physiological and pathological conditions, including cancer and neurodegenerative diseases.

While these findings highlight the potential of this compound-type alkaloids to modulate key cellular signaling pathways, further detailed studies are required to fully elucidate the specific molecular targets (e.g., receptors, enzymes, or proteins) through which these alkaloids exert their effects and the downstream cascades involved.

Identification of Pharmacological Targets

The observed biological activities of this compound-type alkaloids, such as their reported anticarcinogenic and antitumor effects, point towards potential pharmacological targets involved in cell proliferation, survival, and death. researchgate.netresearchgate.netresearchgate.net The cytotoxic activity demonstrated against various cancer cell lines suggests that these compounds may target mechanisms critical for cancer cell viability.

Studies evaluating the cytotoxicity of Daphniphyllum alkaloids, including those of the this compound type or related intermediates, against a panel of cancer cell lines provide indirect evidence of their pharmacological targets. These cell lines include P-388, SGC-7901, HeLa, U937, HL-60, SMMC-7721, A-549, MCF-7, and SW480. researchgate.netresearchgate.netacs.orgresearchgate.netmdpi.com Cytotoxicity against human microvascular endothelial cells (HMEC) has also been reported for one Daphniphyllum alkaloid. researchgate.net

While these studies indicate that this compound-type alkaloids can affect cancer cells, the specific molecular targets responsible for the observed cytotoxicity (e.g., inhibition of specific enzymes, disruption of cytoskeletal components, induction of DNA damage) are not comprehensively identified in the available literature. The complex structures of these alkaloids suggest they could interact with a variety of biological macromolecules.

Cellular Interaction Studies (in vitro)

In vitro cellular interaction studies have been instrumental in characterizing the biological effects of this compound-type alkaloids and related Daphniphyllum alkaloids. These studies provide insights into their potency and the cellular processes they influence.

Investigations in Various Mammalian Cell Lines

Numerous mammalian cell lines have been utilized to assess the biological activities of this compound-type and other Daphniphyllum alkaloids. These investigations have primarily focused on evaluating cytotoxic effects and the modulation of specific signaling pathways.

Studies have reported evaluating the bioactivities of isolated compounds in "three cell models," although the specific cell lines were not always explicitly named in the summarized results. researchgate.netscispace.com However, other studies have specified the cell lines used, including:

HepG2 cells: Used to assess the inhibitory activity on the TGF-β/SMAD pathway. researchgate.netresearchgate.netrsc.orgrsc.org

HEK293 cells: Used to study the induction of autophagic puncta and LC3-II conversion, indicating effects on autophagy. researchgate.netresearchgate.netrsc.orgrsc.org

P-388 cells: Used in cytotoxicity evaluations. researchgate.net

SGC-7901 cells: Used in cytotoxicity evaluations. researchgate.net

HeLa cells: Used in cytotoxicity evaluations, with a deoxygenated pentacyclic intermediate showing higher cytotoxicity. researchgate.netmdpi.com Daphnioldhanol A also showed weak cytotoxicity against this line. mdpi.com

U937 cell lines: Used in cytotoxicity evaluations, with a deoxygenated pentacyclic intermediate showing higher cytotoxicity. researchgate.net

HL-60 cells: Used in cytotoxicity evaluations. researchgate.netmdpi.com

SMMC-7721 cells: Used in cytotoxicity evaluations. researchgate.net

A-549 cells: Used in cytotoxicity evaluations. researchgate.netmdpi.com

MCF-7 cells: Used in cytotoxicity evaluations. researchgate.net

SW480 cells: Used in cytotoxicity evaluations. researchgate.net

HMEC (human microvascular endothelial) cells: Used in cytotoxicity evaluations for one Daphniphyllum alkaloid. researchgate.net

These studies collectively demonstrate that this compound-type alkaloids and related compounds can exert cytotoxic effects on a range of cancer cell lines and influence specific cellular pathways in non-cancerous lines.

Table 1: Summary of In Vitro Cellular Interactions of Selected Daphniphyllum Alkaloids

Compound(s) TestedCell Line(s) UsedObserved Effect(s)Source(s)
Compounds 22, 23, 26Three cell modelsSignificant NF-κB transcriptional inhibitory activity researchgate.netresearchgate.netrsc.orgrsc.org
Compounds 16, 18HepG2 cellsSignificant TGF-β inhibitory activity researchgate.netresearchgate.netrsc.orgrsc.org
Compounds 24, 26HEK293 cellsInduced autophagic puncta, mediated LC3-II conversion researchgate.netresearchgate.netrsc.orgrsc.org
Compounds 1, 2, 8, 9P-388 cellsCytotoxic activity (with IC50 values) researchgate.net
Compounds 1, 2SGC-7901 cellsCytotoxic activity (with IC50 values) researchgate.net
Deoxygenated pentacyclic intermediateHeLa and U937 cellsHigher cytotoxicity researchgate.net
Daphmacromine OBrine shrimpModerate cytotoxic activity researchgate.net
Daphmacromines K-O (1-5)HL-60, SMMC-7721, A-549, MCF-7, SW480 cellsCytotoxic activity (Daphmacromine O showed moderate activity) researchgate.net
Daphnioldhanol A (14)HeLa cell lineWeak cytotoxicity (IC50 of 31.9 μM) mdpi.com
Compounds 15-24Three cellular modelsNo bioactivities identified mdpi.com
DaphnilongeridineSeveral tumor cell lines, HMEC cell lineCytotoxicity (with IC50 values) researchgate.net

Exploration of Potential Biological Pathways and Networks

The in vitro studies have provided initial insights into the biological pathways and networks that may be targeted by this compound-type alkaloids. The observed inhibition of NF-κB and TGF-β signaling pathways suggests potential therapeutic applications related to inflammation, immune responses, and fibrotic conditions. researchgate.netresearchgate.netrsc.orgrsc.org The induction of autophagy points to an interaction with cellular homeostatic and survival mechanisms. researchgate.netresearchgate.netrsc.orgrsc.org

Beyond these specific pathways, the broad spectrum of bioactivities reported for Daphniphyllum alkaloids, including anticarcinogenic, neurotrophic, anti-HIV, antimicrobial, anti-inflammatory, antitumor, antioxidant, vasorelaxant, and antiplatelet activating factor effects, indicates interactions with multiple biological networks. researchgate.netresearchgate.netresearchgate.netresearchgate.netd-nb.infothieme-connect.comchemrxiv.org

The complex biosynthetic pathways of Daphniphyllum alkaloids, starting from squalene (B77637), and their varied structural types, highlight the potential for diverse biological interactions. researchgate.netrsc.orgacs.orgd-nb.infobiorxiv.org Furthermore, the spatial distribution of different alkaloid subtypes within the Daphniphyllum plant, with this compound subtype compounds accumulating in the epidermis and immature leaves, suggests a potential role in the plant's defense against bioaggressors. biorxiv.org This ecological role hints at interactions with biological targets relevant to pest or pathogen inhibition, which could potentially translate to activities against other organisms, including those relevant to human health.

Q & A

Basic Research Questions

Q. What analytical techniques are validated for identifying and quantifying Yuzurimine in plant tissues?

  • Methodological Answer : Untargeted metabolomics approaches, such as MALDI-MS imaging and LC-MS, are widely used. MALDI-MS provides spatial distribution data (e.g., epidermal localization), while LC-MS validates quantitative accuracy through peak alignment . For reproducibility, ensure protocols align with standards for compound purity and identity verification, as outlined in experimental design guidelines .
TechniqueApplicationKey Validation Step
MALDI-MS ImagingSpatial mapping in tissuesCross-validation with LC-MS peaks
LC-MSQuantitative analysisRetention time and mass accuracy checks

Q. What biosynthetic pathways are hypothesized for this compound, and how are they investigated?

  • Methodological Answer : this compound is hypothesized to follow alkaloid biosynthesis pathways similar to benzylisoquinoline alkaloids (BIA) or monoterpene indole alkaloids (MIA). Comparative transcriptomics and isotope labeling experiments can trace precursor incorporation. Tissue-specific localization studies (e.g., root vs. leaf) further refine pathway hypotheses . Reference metabolic databases (e.g., KEGG) and phylogenetic analyses of Daphniphyllum species are critical for pathway prediction .

Q. How can researchers ensure the reproducibility of this compound isolation protocols?

  • Methodological Answer : Document extraction solvents (e.g., methanol/chloroform ratios), column chromatography conditions, and purity thresholds (e.g., ≥95% by HPLC). Adhere to guidelines for compound characterization, including NMR spectral data and high-resolution mass spectrometry (HRMS). For known compounds, cross-reference with published spectra; for novel derivatives, provide full spectroscopic evidence .

Advanced Research Questions

Q. How do contradictions in this compound’s tissue-specific localization inform its ecological role?

  • Methodological Answer : Contradictions (e.g., epidermal vs. vascular tissue localization) may arise from interspecies variation or environmental stressors. To resolve these, conduct intra-plant comparative studies across seasons and use genetic knockdown models to assess defense-related gene expression. Hypothesis testing should differentiate between in situ biosynthesis and transport mechanisms .
HypothesisExperimental TestOutcome Metric
Transport mechanismPhloem sap analysis via LC-MSDetect this compound in vascular fluid
Specialized biosynthesisGene expression profiling in epidermisCorrelate biosynthetic gene activity with metabolite levels

Q. What experimental designs address gaps in understanding this compound’s bioactivity?

  • Methodological Answer : Use in vitro bioassays (e.g., antimicrobial or cytotoxicity screens) paired with in planta silencing experiments. For mechanistic studies, apply CRISPR-Cas9 to disrupt candidate genes in the proposed biosynthetic pathway. Ensure controls include structurally related alkaloids to isolate this compound-specific effects .

Q. How can multi-omics approaches resolve conflicting data on this compound’s ecological interactions?

  • Methodological Answer : Integrate metabolomics with transcriptomics and proteomics to identify co-expressed genes/proteins under herbivory or pathogen stress. Machine learning models (e.g., random forests) can prioritize key biosynthetic nodes. Validate findings using heterologous expression systems (e.g., Nicotiana benthamiana) .

Methodological Frameworks for Rigorous Inquiry

  • Evaluating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid broad or unmeasurable questions. For example, instead of "Is this compound bioactive?", refine to "How does this compound’s LC50 value against Fusarium spp. compare to other Daphniphyllum alkaloids?" .
  • Data Contradiction Analysis : Use triangulation (e.g., combining MALDI-MS, LC-MS, and microscopy) to validate spatial distribution claims. Address outliers through sensitivity analyses or meta-analyses of cross-study datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.